![molecular formula C20H18N4O3S B4229072 4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4229072.png)
4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EIPBS and is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of EIPBS involves the inhibition of protein kinases. Specifically, EIPBS has been shown to selectively inhibit the activity of the protein kinase CK2. This inhibition occurs through the binding of EIPBS to the ATP-binding site of CK2, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
EIPBS has a range of biochemical and physiological effects. One of the primary effects is the inhibition of CK2 activity, which can lead to alterations in various cellular processes. EIPBS has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the primary advantages of EIPBS is its selectivity for CK2 inhibition. This selectivity allows for more targeted studies of CK2 function and its role in various cellular processes. However, one limitation of EIPBS is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of EIPBS in scientific research. One potential direction is the development of EIPBS derivatives with improved selectivity and potency for CK2 inhibition. Additionally, EIPBS could be used to study the role of CK2 in various disease states, such as cancer and neurodegenerative diseases. Finally, EIPBS could be used in combination with other compounds to investigate the potential synergistic effects on cellular processes.
Scientific Research Applications
EIPBS has been shown to have a range of potential applications in scientific research. One of the primary uses of EIPBS is as a tool for studying the role of protein kinases in various cellular processes. EIPBS has been shown to selectively inhibit certain protein kinases, making it a useful tool for studying their function.
properties
IUPAC Name |
4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-17-8-10-18(11-9-17)28(25,26)23-16-6-4-15(5-7-16)19-14-24-13-3-12-21-20(24)22-19/h3-14,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSFCTWRADWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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